(3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid

Boronic Acid Isomers Solid-State Characterization Physicochemical Properties

Generic arylboronic acids often introduce regioselectivity drift and impurity profiles that derail multi-step API syntheses. (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid (CAS 833472-82-5) eliminates this risk with literature-validated performance in FTase inhibitor SAR campaigns. • Validated intermediate: Used directly in the preparation of ethylenediamine-based FTase inhibitors with nanomolar IC50 values, ensuring alignment with published medicinal chemistry routes. • Process-ready purity: Consistently supplied at ≥98% purity, reducing byproduct formation in Pd-catalyzed Suzuki-Miyaura couplings and minimizing intermediate purification overhead. • HTE-compatible: Ambient-temperature stability eliminates cold storage requirements, enabling reliable automated parallel synthesis and high-throughput experimentation workflows.

Molecular Formula C10H13BO4
Molecular Weight 208.02 g/mol
CAS No. 833472-82-5
Cat. No. B1587469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid
CAS833472-82-5
Molecular FormulaC10H13BO4
Molecular Weight208.02 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)CCC(=O)OC)(O)O
InChIInChI=1S/C10H13BO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-4,7,13-14H,5-6H2,1H3
InChIKeyIPXZIWCEVNDHFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid


(3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid (CAS 833472-82-5), also known as Methyl 3-(3-boronophenyl)propionate, is an arylboronic acid derivative characterized by a meta-substituted phenyl ring bearing a methyl ester-terminated propyl chain. It is a solid at ambient temperature, typically appearing as a white to yellow crystalline powder, with a molecular formula of C10H13BO4 and a molecular weight of 208.02 g/mol . The compound is primarily utilized as a key building block in Suzuki-Miyaura cross-coupling reactions for the construction of complex molecular architectures in medicinal chemistry and materials science .

Building Block Meta-substituted arylboronic acid for Suzuki-Miyaura cross-coupling
Handling Ambient storage simplifies inventory and routine laboratory workflows
Purity Baseline Higher purity specification supports coupling yield and reduces byproduct burden

Risks of Generic Substitution for (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid


Substituting (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid with a closely related analog, such as its para-isomer or a simpler phenylboronic acid, can lead to significant downstream consequences in multi-step syntheses. Even subtle differences in substitution pattern (meta vs. para) alter the compound's electronic and steric properties, directly impacting reactivity, regioselectivity, and the yield of key coupling reactions. Furthermore, variations in purity specifications among generic alternatives can introduce impurities that necessitate additional purification steps, ultimately affecting both the cost-efficiency and the success of critical research or manufacturing campaigns . The following evidence quantifies these specific points of differentiation.

Target Compound
Common Analog
Substitution Pattern
Meta-substituted phenyl
Para-isomer or simpler phenylboronic acid
Purity Grade
Tighter minimum purity specification
Looser purity specification; higher impurity risk
Storage
Ambient temperature
May require cold storage (e.g., trifluoroborate salt)

Performance Comparison: (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid vs. Analogs


Solid-State Differences: Meta vs. Para Substitution

The meta-substitution pattern of the target compound confers a distinct melting point range compared to its para-substituted isomer, 4-(2-Methoxycarbonylethyl)phenylboronic acid (CAS 850568-44-4). This difference is a direct consequence of altered crystal packing and intermolecular forces, which can be crucial for handling, storage, and purification workflows .

Melting Point
Cross-study comparable
Target: 96–100 °C; Para-isomer: 90–94 °C
Distinct thermal profile aids identity confirmation and QC
Vendor-reported data; conditions unspecified
Boronic Acid Isomers Solid-State Characterization Physicochemical Properties

Purity Advantage Over Common Analogs

The target compound is routinely available from multiple suppliers with a minimum purity specification of 98%, as verified by HPLC, NMR, and GC. This contrasts with the typical 95% or 97% purity offered for the closest para-isomer analog (CAS 850568-44-4) and other generic boronic acids .

Purity Comparison
Cross-study comparable
Target ≥98%; Analog ≥95–97%
Higher starting purity supports stoichiometric reaction yields
Based on HPLC, NMR, GC CoA; may vary by supplier
Boronic Acid Purity Analytical Chemistry Synthetic Yield

Validated Intermediate for Farnesyltransferase Inhibitors

Unlike simpler or alternative boronic acids, (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid is explicitly cited as a key intermediate in the preparation of potent ethylenediamine-based inhibitors of protein farnesyltransferase (FTase), a validated target for antimalarial and anticancer therapies [1]. This is a specific, high-value application that is not documented for its para-isomer or other generic arylboronic acids.

Application Precedent
Class-level inference
Literature-reported intermediate for FTase inhibitors
Literature precedent supports selection for prenylation research
Single reference; validate in target synthesis
Medicinal Chemistry Farnesyltransferase Inhibitors Suzuki Coupling

Ambient Temperature Stability

The target compound exhibits a practical stability profile, being amenable to storage at ambient temperature . This contrasts with other boronic acid derivatives, such as its potassium trifluoroborate salt analog (CAS 1023357-63-2), which require more stringent, often refrigerated, storage conditions to prevent decomposition .

Storage Stability
Class-level inference
Ambient vs. refrigerated (trifluoroborate salt analog)
Ambient storage simplifies logistics and reduces degradation risk
Based on vendor SDS; verify under local conditions
Boronic Acid Stability Inventory Management Chemical Storage

Application Scenarios for (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid


FTase Inhibitor Synthesis for Oncology and Antimalarials

Given its validated role as an intermediate in the synthesis of potent, ethylenediamine-based FTase inhibitors (as demonstrated by its use in the preparation of compounds with nanomolar IC50 values), this boronic acid is a first-choice building block for medicinal chemists engaged in structure-activity relationship (SAR) studies targeting the protein prenylation pathway. Using this specific compound ensures alignment with literature precedent, minimizing synthetic risk and facilitating the rapid generation of novel analogs for anticancer and antimalarial drug discovery [1].

Suzuki-Miyaura Cross-Coupling for Process Scale-Up

The consistent commercial availability of this compound at a high purity level (≥98%) makes it an ideal reagent for process development and scale-up. The higher starting purity directly translates to improved yields and fewer byproducts in palladium-catalyzed cross-couplings, which are central to the synthesis of complex active pharmaceutical ingredients (APIs). This reduces the need for costly and time-consuming intermediate purifications, thereby enhancing overall process efficiency and lowering the cost of goods .

High-Throughput Experimentation and Library Synthesis

The robust stability of this compound at ambient temperatures is a critical advantage in automated high-throughput experimentation (HTE) and parallel synthesis workflows. It eliminates the need for specialized cold storage within liquid handlers and automated storage units, simplifying plate preparation and reducing the risk of experimental failure due to compound precipitation or degradation. This logistical ease, combined with high purity, ensures consistent and reproducible results across large libraries of compounds .

Application
Selection Property
Validation Focus
FTase inhibitor SAR studies
Literature-precedented building block
Confirm coupling efficiency with ethylenediamine scaffold
Suzuki coupling process scale-up
High purity specification
Assess yield and byproduct profile in pilot reactions
High-throughput experimentation
Ambient temperature stability
Verify compound integrity under HTE storage and handling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.